The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements from imidazole and indole derivatives, which are known for their biological activity. The compound's CAS number is 1207045-12-2, and its molecular formula is with a molecular weight of 393.5 g/mol .
2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is classified as a thioether due to the presence of a sulfur atom in its structure. It also falls under the category of heterocyclic compounds, specifically those containing imidazole and indole rings.
The synthesis of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can be achieved through several methods, typically involving multi-step reactions that include the formation of the imidazole and indole moieties followed by thioether formation.
The molecular structure of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone features:
The compound's structure can be represented using SMILES notation: CCn1c(-c2ccc(OC)cc2)cnc1SCC(=O)N1CCc2ccccc21
.
This compound may participate in various chemical reactions typical for thioethers and heterocycles, including:
Each reaction pathway would depend on specific conditions such as temperature, solvent choice, and catalysts used, which are critical for optimizing yields and selectivity.
The mechanism of action for 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is not fully elucidated but may involve:
Further studies are required to determine specific targets and pathways influenced by this compound.
While specific physical properties such as boiling point and melting point are not readily available, the molecular weight indicates that it is likely soluble in organic solvents.
The compound is expected to exhibit:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy or mass spectrometry would provide further insights into its properties.
Due to its unique structure, 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has potential applications in:
CAS No.: 119757-73-2
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.: 473773-75-0